(4-(1H-Imidazol-2-yl)phenyl)boronic acid

Overview

Description

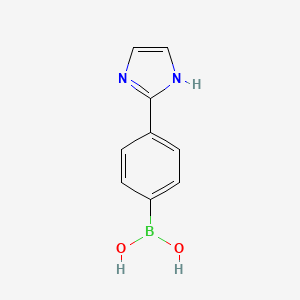

(4-(1H-Imidazol-2-yl)phenyl)boronic acid is a boronic acid derivative that features an imidazole ring attached to a phenyl group, which is further connected to a boronic acid moiety

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Action Environment

Factors such as ph and temperature can potentially influence the action of imidazole derivatives .

Biochemical Analysis

Biochemical Properties

It is known that boronic acids can interact with various enzymes and proteins, often acting as inhibitors

Cellular Effects

Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can then be further functionalized to introduce the boronic acid group .

Industrial Production Methods

Industrial production methods for (4-(1H-Imidazol-2-yl)phenyl)boronic acid are not extensively documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-Imidazol-2-yl)phenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form corresponding borates.

Reduction: The imidazole ring can participate in reduction reactions under appropriate conditions.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products

Oxidation: Borates.

Reduction: Reduced imidazole derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(4-(1H-Imidazol-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(1H-Imidazol-2-yl)phenyl)boronic acid is unique due to the presence of both the imidazole ring and the boronic acid group, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Biological Activity

(4-(1H-Imidazol-2-yl)phenyl)boronic acid is a compound that combines the structural features of an imidazole ring with a boronic acid moiety. This unique combination has been associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections explore its biochemical properties, mechanisms of action, and potential therapeutic applications.

General Characteristics

Boronic acids are known for their ability to interact with biological molecules, including enzymes and proteins, often acting as inhibitors. The presence of the imidazole ring enhances the compound's potential interactions, leading to diverse biological effects.

Cellular Effects

The compound influences several cellular functions:

- Cell Signaling : It can modulate signaling pathways, affecting processes such as apoptosis and cell proliferation.

- Gene Expression : There is evidence suggesting that it can alter gene expression patterns, potentially impacting cellular metabolism and function.

Interaction with Biological Targets

The mechanism by which this compound exerts its effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways. For instance, boronic acids are known to inhibit proteasome activity, which is crucial in cancer cell survival .

- Binding Interactions : It likely binds to biomolecules through hydrogen bonding and π-stacking interactions due to its aromatic structure, influencing various biochemical pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives:

- Mechanism : Compounds similar to this compound have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Studies : For example, certain imidazole-containing compounds have demonstrated significant activity against various cancer cell lines with IC50 values in the nanomolar range .

Antimicrobial Properties

Imidazole derivatives are recognized for their broad-spectrum antimicrobial activities:

- Antibacterial and Antifungal : They exhibit activity against a range of pathogens, making them candidates for developing new antibiotics.

- Mechanism : The interaction with microbial enzymes can lead to disruption of essential metabolic processes in bacteria and fungi.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Functional Groups : Modifications on the imidazole or phenyl rings can enhance potency against specific targets.

- Comparative Analysis : Studies comparing this compound with other imidazole derivatives reveal that variations in substituents significantly affect biological activity and selectivity .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

[4-(1H-imidazol-2-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6,13-14H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGOGLFEPGIFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NC=CN2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735328 | |

| Record name | [4-(1H-Imidazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040848-01-8 | |

| Record name | [4-(1H-Imidazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.